molecular formula C11H14BrCl B14063317 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene

Cat. No.: B14063317
M. Wt: 261.58 g/mol
InChI Key: PBTSJWIHDTVHCJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be achieved through several routes. One common method involves the bromination of 3-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the propyl group, yielding the desired product.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group is highly electrophilic and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 3-chloro-5-ethylphenylpropanol.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-5-ethylstyrene.

    Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst to form various derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.

    Pharmaceuticals: The compound can be used in the development of active pharmaceutical ingredients (APIs) and drug intermediates. Its derivatives may exhibit biological activity and therapeutic potential.

    Materials Science: It can be utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen halide to form an alkene. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be compared with other halogenated aromatic hydrocarbons, such as:

    1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.

    1-(3-Bromopropyl)-3-ethylbenzene:

    1-(3-Chloropropyl)-3-bromo-5-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to different chemical properties.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-5-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3

InChI Key

PBTSJWIHDTVHCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)CCCBr

Origin of Product

United States

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